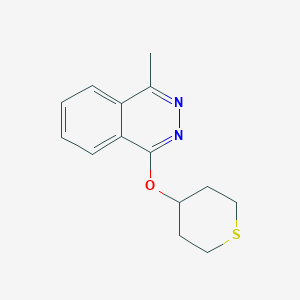

1-Methyl-4-(thian-4-yloxy)phthalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-4-(thian-4-yloxy)phthalazine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the phthalazine family, which is known for its diverse pharmacological properties .

Méthodes De Préparation

The synthesis of 1-Methyl-4-(thian-4-yloxy)phthalazine involves several steps. One common method includes the chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate . The starting ester is then hydrazinolyzed, followed by azide coupling with amino acid ester hydrochloride to produce various derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

1-Methyl-4-(thian-4-yloxy)phthalazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace specific groups in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Methyl-4-(thian-4-yloxy)phthalazine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various derivatives with potential pharmacological activities.

Biology: The compound has shown promising cytotoxic and anti-bacterial activities, making it a candidate for further biological studies.

Medicine: Research indicates its potential as an anti-cancer and anti-bacterial agent, particularly against specific cancer cell lines and bacterial strains.

Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(thian-4-yloxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR2, a protein highly expressed in several solid tumors . This inhibition can induce apoptosis in cancer cells, making it a potential anti-cancer agent . The compound’s anti-bacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparaison Avec Des Composés Similaires

1-Methyl-4-(thian-4-yloxy)phthalazine can be compared with other phthalazine derivatives, such as:

2-Phenyl-2,3-dihydrophthalazine-1,4-dione: Known for its broad-spectrum pharmacological activities.

Phthalazinedione: Exhibits anti-tumor, cytotoxic, and anti-inflammatory properties.

Activité Biologique

1-Methyl-4-(thian-4-yloxy)phthalazine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the phthalazine class of compounds, characterized by a phthalazine core with a methyl group and a thian-4-yloxy substituent. The molecular formula is C11H11N2O2S, with a molecular weight of approximately 239.28 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. The presence of the thian-4-yloxy group enhances its lipophilicity, potentially facilitating cell membrane penetration and interaction with intracellular targets.

Antiviral Activity

Recent studies indicate that derivatives of phthalazine compounds, including this compound, exhibit antiviral properties. For instance, compounds with similar scaffolds have demonstrated efficacy against various viruses, including coronaviruses and hepatitis C virus (HCV). These compounds often target viral proteases or polymerases, inhibiting viral replication.

Table 1: Antiviral Activity Comparison

| Compound | Target Virus | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Ongoing Studies |

| Phenylpyrazolone derivative | HCV | 1.163 | |

| Triazole hybrid | Varicella-Zoster | 8.38 |

Anticancer Activity

Phthalazine derivatives have been explored for their anticancer potential. They are believed to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. Research has shown that arylphthalazines can effectively reduce tumor growth in preclinical models.

Case Study: VEGFR Inhibition

A study conducted on a series of arylphthalazine derivatives revealed significant inhibition of VEGFR-2 activity, leading to reduced tumor proliferation in xenograft models. The most potent analogs exhibited IC50 values in the nanomolar range, demonstrating the therapeutic potential of this class of compounds in cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for evaluating its therapeutic applicability. Preliminary data suggest moderate absorption rates with potential hepatic metabolism. Toxicity studies are ongoing to assess the safety profile in vivo.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Propriétés

IUPAC Name |

1-methyl-4-(thian-4-yloxy)phthalazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10-12-4-2-3-5-13(12)14(16-15-10)17-11-6-8-18-9-7-11/h2-5,11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGXVWFRTTXBAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)OC3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.